molecular formula C4H9Li B1581126 sec-Butyllithium CAS No. 598-30-1

sec-Butyllithium

Cat. No. B1581126
CAS RN: 598-30-1
M. Wt: 64.1 g/mol
InChI Key: WGOPGODQLGJZGL-UHFFFAOYSA-N
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Description

Sec-Butyllithium is an organometallic compound with the formula CH3CHLiCH2CH3, abbreviated as sec-BuLi or s-BuLi . It is a spontaneously flammable, colorless, viscous liquid that forms tetramers in hydrocarbon solvents . It is more nucleophilic and decomposes more readily than n-butyllithium .


Synthesis Analysis

This compound can be prepared by the reaction of sec-butyl halides with lithium metal . It has been used in the multi-step synthesis of 5-methyl-5,6-dihydrothymidine (5-MDHT) from thymidine .


Molecular Structure Analysis

This compound has a molecular formula of C4H9Li and a molar mass of 64.06 g/mol . It exists as tetramers when dissolved in organic solvents such as benzene, cyclohexane, or cyclopentane .


Chemical Reactions Analysis

The carbon-lithium bond in this compound is highly polar, rendering the carbon very nucleophilic and basic . It is employed for deprotonations of particularly weak carbon acids where the more conventional reagent n-BuLi is unsatisfactory . It also reacts with carbonyl compounds and esters to form alcohols .


Physical And Chemical Properties Analysis

This compound is a colorless viscous liquid . It is more reactive than n-butyllithium and its solutions decompose about 10 to 15 times as fast as n-butyllithium under the same conditions .

Scientific Research Applications

Characterization and Structure Analysis

  • Characterization of Aggregates : Sec-butyllithium forms various aggregated structures, such as hexamers and octamers, in different solvents. The presence of lithium sec-butoxide influences the formation of these aggregates. This characteristic is crucial in understanding the behavior of this compound in different environments, offering insights into its chemical interactions and stability (Su, Hopson, & Williard, 2013).

Polymerization Initiator

  • Anionic Polymerization of Styrene and Isoprene : this compound acts as an initiator in the anionic polymerization of styrene and isoprene. The degree of its association in various solvents affects the reaction kinetics and polymerization process, making it a valuable agent in creating specific polymer structures (Bywater & Worsfold, 1967).

Complexation Studies

  • Complexation with TMEDA : The interaction of this compound with N,N,N',N'-tetramethylethylenediamine (TMEDA) has been studied using NMR spectroscopy. This complexation process is significant for understanding the chemical behavior of this compound in the presence of chelating agents and other ligands (Catala, Clouet, & Brossas, 1981).

Chemical Synthesis

  • Synthesis of Heterosubstituted Compounds : this compound is used in the synthesis of 2-heterosubstituted 1,3-oxathianes. The compound's reactivity towards this compound varies based on the heteroatom at C-2, demonstrating its versatility in organic synthesis (Fuji et al., 1981).

Reaction Mechanism Analysis

  • Reaction with 1,1-Diphenylethylene : The reaction mechanism of this compound with 1,1-diphenylethylene has been analyzed using modern characterization techniques. This study provides insights into the behavior of this compound in complex reaction environments (Quirk et al., 2012).

Mechanism of Action

Target of Action

Sec-Butyllithium is an organometallic compound with the formula CH3CHLiCH2CH3 . This chiral organolithium reagent is primarily used as a source of sec-butyl carbanion in organic synthesis . The primary targets of this compound are carbon acids, particularly weak ones, where it acts as a base .

Mode of Action

This compound is employed for deprotonations of particularly weak carbon acids where the more conventional reagent n-Butyllithium is unsatisfactory . The carbon-lithium bond in this compound is highly polar, rendering the carbon basic . This basicity allows this compound to abstract a proton from the weak carbon acid, resulting in the formation of a sec-butyl carbanion .

Biochemical Pathways

This compound is involved in various transformations in organic synthesis . For instance, in combination with sparteine as a chiral auxiliary, this compound is useful in enantioselective deprotonations . It is also effective for lithiation of arenes . These transformations involve various biochemical pathways, with the common feature being the generation of a sec-butyl carbanion that can then participate in further reactions.

Pharmacokinetics

As an organolithium compound, this compound is not typically associated with pharmacokinetics, which is the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Instead, its properties and behavior are more relevant to the field of organic chemistry. For instance, this compound is a colorless viscous liquid and it decomposes slowly at room temperature and more rapidly at higher temperatures, giving lithium hydride and a mixture of butenes .

Result of Action

The primary result of this compound’s action is the generation of a sec-butyl carbanion . This carbanion can then participate in various reactions, such as nucleophilic additions or substitutions, depending on the specific conditions and reactants present. The generation of this carbanion is a crucial step in many synthetic pathways, enabling the formation of a wide range of organic compounds.

Action Environment

The action of this compound is influenced by several environmental factors. For example, it has been found that this compound exists as tetramers when dissolved in organic solvents such as benzene, cyclohexane or cyclopentane . In electron-donating solvents such as tetrahydrofuran, there exists an equilibrium between monomeric and dimeric forms . Furthermore, this compound is so basic that its use requires greater care than for n-Butyllithium . For example, diethyl ether is attacked by this compound at room temperature in minutes, whereas ether solutions of n-Butyllithium are stable .

Safety and Hazards

Sec-Butyllithium is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Sec-Butyllithium is widely used in organic synthesis and its use in continuous flow setups has been explored . The use of concentrated this compound products in different flow reaction setups can provide major advantages for process safety and economics .

properties

IUPAC Name

lithium;butane
Source PubChem
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InChI

InChI=1S/C4H9.Li/c1-3-4-2;/h3H,4H2,1-2H3;/q-1;+1
Source PubChem
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InChI Key

WGOPGODQLGJZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC[CH-]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9Li
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DSSTOX Substance ID

DTXSID80883459
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Molecular Weight

64.1 g/mol
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Physical Description

Liquid, 10-20% solution in cyclohexane: Liquid; [Sigma-Aldrich MSDS]
Record name Lithium, (1-methylpropyl)-
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Record name sec-Butyllithium
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CAS RN

598-30-1
Record name sec-Butyllithium
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Record name Lithium, (1-methylpropyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of sec-butyllithium?

A1: this compound has the molecular formula C4H9Li and a molecular weight of 64.06 g/mol.

Q2: How does this compound initiate anionic polymerization?

A3: this compound acts as a strong base, abstracting a proton from a monomer molecule like styrene or isoprene. This generates a carbanion, which initiates the polymerization process by attacking other monomer molecules. [, ]

Q3: How does the presence of lithium sec-butoxide affect this compound reactivity?

A4: Lithium sec-butoxide, often present as an impurity, can accelerate the initiation rate of polymerization but may also decrease the propagation rate. [, ]

Q4: What solvents are typically used with this compound in anionic polymerization?

A5: Nonpolar solvents like cyclohexane, toluene, and n-hexane are commonly used for sec-BuLi initiated polymerizations. [, , , ]

Q5: How does the choice of solvent affect the polymerization of dienes initiated by this compound?

A6: The solvent can influence the microstructure of the resulting polymer. For instance, polybutadienes synthesized with sec-BuLi in hydrocarbon solvents exhibit varying 1,2-vinyl content depending on the specific solvent used. [, ]

Q6: Can this compound be used for the synthesis of block copolymers?

A7: Yes, sec-BuLi is highly effective for block copolymer synthesis. By sequential addition of different monomers, well-defined block copolymers can be prepared. [, , , ]

Q7: Can this compound be used to functionalize polymers?

A9: Yes, sec-BuLi can be used to introduce various functionalities into polymers. For example, reacting sec-BuLi with chloromethylphenyl-functionalized polystyrene allows for the introduction of D-glucose, phenol, and benzyl halide functionalities. []

Q8: Have computational methods been employed to study this compound reactions?

A11: Yes, semiempirical calculations (PM3) have been used to study the transition states involved in the deprotonation of β-stereogenic alkyl carbamates by sec-BuLi, providing insights into the observed diastereoselectivities. [] Additionally, DFT calculations were employed to investigate the equilibrium of diastereomers in lithiated O-benzyl carbamates. []

Q9: How does the structure of the alkyllithium reagent affect its reactivity?

A12: The reactivity of alkyllithium reagents is influenced by the structure of the alkyl group. For instance, this compound exhibits different reactivity compared to n-butyllithium in polymerization reactions, impacting the properties of the resulting polymers. []

Q10: How is the stability of this compound solutions maintained?

A13: this compound is highly reactive and prone to decomposition. To maintain stability, solutions are typically stored at low temperatures under an inert atmosphere, excluding air and moisture. []

Q11: Can the stability of this compound be improved?

A14: Using a mixture of cyclic ethers, such as THF and 2-methyltetrahydrofuran, instead of pure THF can significantly enhance the stability of sec-BuLi solutions. []

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